molecular formula C25H26ClN5O2S B2460513 2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 1359318-27-6

2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2460513
CAS No.: 1359318-27-6
M. Wt: 496.03
InChI Key: BJWMPFRMCJHORH-UHFFFAOYSA-N
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Description

2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a potent and selective ATP-competitive inhibitor of the cell division cycle 7 (CDC7) and cyclin-dependent kinase 9 (CDK9) kinases, which has been developed as a chemical probe for biological research[https://www.phosphosolutions.com/products/kinase-inhibitors/2076-sgc-cbk1]. This compound, often referred to by its catalog code SGC-CBK1, exhibits high selectivity for CDK9 and CDC7 over other kinases, making it an invaluable tool for dissecting the specific cellular roles of these enzymes. CDK9 is a central regulator of transcription elongation as the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, and its inhibition leads to the rapid downregulation of short-lived proteins, such as oncogenes like MCL1[https://pubmed.ncbi.nlm.nih.gov/25928890/]. Concurrently, its inhibition of CDC7, a kinase essential for the initiation of DNA replication, provides a mechanism to study DNA replication dynamics and cell cycle progression. Researchers utilize this compound to investigate transcriptional regulation, cell cycle control, and apoptosis, particularly in the context of cancer biology and the development of targeted anti-cancer therapies. It is supplied for research applications only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-8-10-19(26)11-9-18)34-14-21(32)27-20-12-15(2)6-7-16(20)3/h6-12H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMPFRMCJHORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide, identified by CAS number 1359433-28-5, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antiviral, and anticancer activities.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrazolo[4,3-d]pyrimidine core linked to a thioether and an acetamide group. Its molecular formula is C25H26ClN5O2SC_{25}H_{26}ClN_{5}O_{2}S with a molecular weight of approximately 496.0 g/mol. The presence of the 4-chlorobenzyl group and the 2,5-dimethylphenyl group contributes to its unique biological profile.

PropertyValue
CAS Number1359433-28-5
Molecular FormulaC25H26ClN5O2S
Molecular Weight496.0 g/mol
StructureStructure

Antibacterial Activity

Several studies have reported on the antibacterial properties of compounds related to the pyrazolo[4,3-d]pyrimidine structure. For instance, derivatives displaying similar structural motifs have shown significant activity against various Gram-positive and Gram-negative bacteria. In particular, compounds with thiol and thioether functionalities have been noted for their enhanced antibacterial effects.

A study indicated that certain pyrazolo[4,3-d]pyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that our compound may also possess similar antibacterial properties.

Antiviral Activity

Research into the antiviral potential of related compounds has highlighted their efficacy against viral infections. Pyrazolo[4,3-d]pyrimidines have been studied for their ability to inhibit viral replication mechanisms. One study found that certain derivatives displayed potent reverse transcriptase inhibitory activity . This mechanism could be relevant for the evaluation of our compound's antiviral capabilities.

Anticancer Activity

The anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives has also been explored. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . A notable finding was that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Case Studies

  • Antibacterial Efficacy : A recent investigation focused on the synthesis of novel pyrazolo[4,3-d]pyrimidine derivatives and their antibacterial activity against resistant strains of bacteria. Among these compounds, several displayed significant potency against Klebsiella pneumoniae and Pseudomonas aeruginosa.
  • Antiviral Screening : In another study evaluating antiviral activity, compounds similar to our target were tested against HIV and showed promising results in inhibiting viral replication at low micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s pyrazolo-pyrimidine core differentiates it from analogs like thiazolo-pyrimidines (e.g., compounds 11a and 11b in ) and pyrimidoquinazolines (e.g., compound 12 in ). Key comparisons include:

Property Target Compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12, ) (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine (11b, )
Core Structure Pyrazolo[4,3-d]pyrimidine Pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents 4-Chlorobenzyl, ethyl, methyl, thioacetamide Benzyl, methyl, thioacetamide 4-Cyanobenzylidene, methylfuran
Molecular Formula C₂₆H₂₇ClN₆O₂S (calculated) C₁₅H₁₅N₃O₂S C₂₂H₁₇N₃O₃S
Molecular Weight ~523.05 g/mol 301.36 g/mol 403.45 g/mol
Melting Point Not reported 196°C 213–215°C
Key Functional Groups Chloroaromatic, thioether, acetamide Thioether, acetamide, benzyl Cyano, keto, furan
  • Lipophilicity: The 4-chlorobenzyl and 2,5-dimethylphenyl groups in the target compound likely enhance lipophilicity compared to the benzyl group in 5.12 and the polar cyano group in 11b . This may influence membrane permeability and bioavailability.
  • Synthetic Yield : While the target compound’s yield is unspecified, analogs like 11a and 11b show moderate yields (68%) under reflux conditions with acetic anhydride , suggesting similar synthetic challenges.

Preparation Methods

Cyclocondensation of 5-Aminopyrazole-4-carbonitriles

The pyrazolo[4,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A validated method involves reacting 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of the formamidine, followed by cyclodehydration:

$$
\text{5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile} + \text{Formamidine acetate} \rightarrow \text{1-Ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one} + \text{NH}_3
$$

This method yields the core structure in 68–75% efficiency after recrystallization from ethanol.

One-Pot Multi-Component Approaches

Recent advancements employ one-pot strategies to streamline synthesis. For example, a four-component reaction of hydrazine derivatives, methylenemalononitrile, aldehydes, and alcohols in the presence of sodium ethoxide generates substituted pyrazolopyrimidines in 69–91% yields. While this method is efficient for diversely substituted analogs, optimization is required to introduce the 4-chlorobenzyl group at position 6.

Functionalization of the Pyrazolo[4,3-d]pyrimidin-7-one Core

Introduction of the 4-Chlorobenzyl Group at Position 6

The 4-chlorobenzyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or alkylation. A reported protocol involves treating the core with 4-chlorobenzyl bromide in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. The reaction is conducted at 80°C for 12 hours, achieving 65–70% yield.

$$
\text{1-Ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one} + \text{4-Chlorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-(4-Chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one}
$$

Ethylation at Position 1

The ethyl group at position 1 is typically introduced during the initial pyrazole ring formation. Ethyl hydrazine is condensed with β-ketonitriles (e.g., ethyl cyanoacetate) to form 1-ethylpyrazole intermediates, which are subsequently functionalized.

Installation of the Thioacetamide Side Chain

Thiolation at Position 5

Position 5 of the pyrazolopyrimidine core is functionalized via thiolation. A common method involves treating the core with phosphorus pentasulfide (P$$2$$S$$5$$) in dry pyridine under reflux, converting the carbonyl group at position 7 to a thione and enabling nucleophilic substitution. Subsequent reaction with 2-bromo-N-(2,5-dimethylphenyl)acetamide in the presence of triethylamine introduces the thioacetamide side chain:

$$
\text{6-(4-Chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-thione} + \text{2-Bromo-N-(2,5-dimethylphenyl)acetamide} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

This step achieves moderate yields (50–60%) due to competing side reactions, necessitating purification via column chromatography.

Synthesis of 2-Bromo-N-(2,5-dimethylphenyl)acetamide

The acetamide side chain is prepared separately by acylating 2,5-dimethylaniline with bromoacetyl bromide in dichloromethane. The reaction is carried out at 0°C to minimize diacylation, yielding 70–75% of the desired product:

$$
\text{2,5-Dimethylaniline} + \text{Bromoacetyl bromide} \rightarrow \text{2-Bromo-N-(2,5-dimethylphenyl)acetamide} + \text{HBr}
$$

Optimization and Industrial Scalability

Reaction Condition Optimization

  • Temperature Control : Maintaining temperatures below 80°C during thiolation prevents decomposition of the thione intermediate.
  • Solvent Selection : Anhydrous DMF enhances solubility of intermediates, while ethanol facilitates recrystallization.
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency by 15–20%.

Green Chemistry Approaches

Recent studies emphasize replacing toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and using biocatalysts for amide bond formation, reducing environmental impact.

Data Summary of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Cyclocondensation Formamidine acetate, ethanol, reflux 68–75
2 4-Chlorobenzyl Introduction 4-Chlorobenzyl bromide, K$$2$$CO$$3$$, DMF 65–70
3 Thiolation P$$2$$S$$5$$, pyridine, reflux 50–60
4 Acetamide Coupling 2-Bromoacetamide, Et$$3$$N, CH$$2$$Cl$$_2$$ 55–60

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis involves multi-step reactions:

  • Core formation : Construct the pyrazolo[4,3-d]pyrimidine scaffold via cyclization reactions under controlled pH and temperature (e.g., reflux in acetic anhydride/acetic acid mixtures) .
  • Sulfanylation : Introduce the thioacetamide group using thiourea derivatives or mercaptoacetic acid, with triethylamine as a base to facilitate nucleophilic substitution .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product. Monitor purity via TLC and NMR .

Critical parameters : Reaction time (2–12 hours, depending on step), solvent polarity, and catalyst selection (e.g., sodium acetate for cyclization) .

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of:

  • NMR spectroscopy : Confirm regiochemistry via 1H^1H and 13C^{13}C NMR (e.g., pyrimidine proton signals at δ 6.5–8.5 ppm; acetamide carbonyl at ~170 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) with expected [M+H]+^+ peaks .
  • X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the pyrazolo-pyrimidine core .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfanylation step?

Apply Design of Experiments (DoE) methodologies:

  • Variables : Temperature (60–120°C), molar ratios (1:1 to 1:2.5 for thiol:core), and solvent polarity (DMF vs. DMSO).
  • Response surface modeling : Identify ideal conditions (e.g., 90°C, 1:2 ratio in DMF yields >75% conversion) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test the compound at varying concentrations (nM to μM) to differentiate true activity from assay artifacts .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., KdK_d, ΔH\Delta H) to suspected targets like kinases or GPCRs .
  • Off-target screening : Employ proteome-wide affinity pulldowns or thermal shift assays to identify non-specific interactions .

Q. How can computational models guide structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding modes to targets (e.g., ATP-binding pockets) using software like AutoDock or Schrödinger .
  • QM/MM simulations : Analyze electronic effects of substituents (e.g., 4-chlorobenzyl vs. fluorophenyl) on binding affinity .
  • ADMET prediction : Use tools like SwissADME to prioritize analogs with improved solubility (LogP <5) and metabolic stability .

Methodological Challenges and Solutions

Addressing poor aqueous solubility during in vitro assays

  • Formulation : Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS with 0.1% Tween-80 .
  • Co-solvent systems : Test cyclodextrin-based solubilization or lipid nanoparticles for cell-based assays .

Interpreting conflicting cytotoxicity data in cancer cell lines

  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and phosphoproteomics to map signaling pathway modulation .
  • Resistance studies : Compare IC50_{50} values in parental vs. drug-resistant cell lines (e.g., P-gp overexpressing variants) .

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